molecular formula C16H26BrNO B1680461 (-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide CAS No. 78095-20-2

(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide

Cat. No. B1680461
CAS RN: 78095-20-2
M. Wt: 328.29 g/mol
InChI Key: BATPBOZTBNNDLN-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S(-)-8-Hydroxy-DPAT hydrobromide is an artial 5-HT1A serotonin receptor agonist.

Scientific Research Applications

  • Isomeric Selectivity at Dopamine Receptors :

    • 8-OH-DPAT demonstrates a higher affinity for dopamine D3 receptors compared to D2 receptors, which are more common in the brain. This selectivity is particularly notable in its R(+) enantiomer, offering potential for the development of D3 selective agents and insights into the functions of these receptors (Baldessarini et al., 1993).
  • Behavioral Effects in Murine Models :

    • Studies have shown that the enantiomers of 8-OH-DPAT can have differing behavioral effects in murine models. For instance, the R(+) enantiomer induced a pronounced behavioral suppression, whereas the S(-) enantiomer reduced anxiety indices without significantly altering general activity levels. These findings are significant in understanding the role of 5-HT1A receptors in anxiety-related processes (Cao and Rodgers, 1996).
  • Neural Plasticity in Epileptic Rats with Depression :

    • Research indicates that 8-OH-DPAT can enhance neurogenesis within the hippocampal dentate gyrus and decrease mossy fiber sprouting in epileptic rats with depression. This suggests its role in improving neural plasticity in certain neurological conditions (Yang et al., 2012).
  • Action on Spinal Motor Systems :

    • The compound has been shown to affect spinal motor systems differently based on the site of action. For instance, it excites spinal motor systems at the supraspinal site while inhibiting them at the spinal cord site, highlighting its complex interaction with the central nervous system (Hasegawa and Ono, 1996).
  • Modulation of Serotonin Receptors in Various Regions :

    • 8-OH-DPAT has been found to modulate serotonin receptors, impacting neuronal firing and locomotor activity in various species, including the lamprey. This underlines the compound's role in understanding serotonergic modulation in the nervous system (Wikström et al., 1995).
  • Effects on Learning and Performance in Rats :

    • The compound has been studied for its impact on learning and performance, showing that it can disrupt complex behaviors in rats, which is relevant to understanding the role of 5-HT1A receptors in cognitive processes (Winsauer et al., 1999).
  • Potential Antidepressant Properties :

    • 8-OH-DPAT has been explored for its potential antidepressant properties, as it shows anti-immobility activity in animal models predictive of antidepressant activity. This indicates its potential as a novel class of rapid-acting antidepressant agents (Cervo and Samanin, 1987).

properties

IUPAC Name

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPBOZTBNNDLN-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-2-dipropylaminotetralin hydrobromide, (-)-

CAS RN

78095-20-2
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078095202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS7KP0CVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 2
(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 3
Reactant of Route 3
(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 4
Reactant of Route 4
(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 5
(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.